D-Lysine, 5-fluoro-
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Overview
Description
(2R)-2,6-Diamino-5-fluorohexanoic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two amino groups and a fluorine atom attached to a hexanoic acid backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-Diamino-5-fluorohexanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a hexanoic acid derivative followed by the introduction of amino groups through reductive amination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of (2R)-2,6-Diamino-5-fluorohexanoic acid may involve more efficient and scalable processes. These methods could include continuous flow reactors and the use of advanced catalytic systems to optimize the reaction rates and product purity. The industrial synthesis aims to minimize waste and reduce production costs while maintaining high yields.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,6-Diamino-5-fluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2,6-Diamino-5-fluorohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating certain diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2,6-Diamino-5-fluorohexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,6-Diaminohexanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(2R)-2,6-Diamino-5-chlorohexanoic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
(2R)-2,6-Diamino-5-bromohexanoic acid:
Uniqueness
The presence of the fluorine atom in (2R)-2,6-Diamino-5-fluorohexanoic acid imparts unique properties, such as increased stability and altered reactivity compared to its non-fluorinated analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and material science.
Properties
CAS No. |
118101-17-0 |
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Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1 |
InChI Key |
HILHCIBEZCWKBD-BRJRFNKRSA-N |
Isomeric SMILES |
C(CC(CN)F)[C@H](C(=O)O)N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)F |
Synonyms |
D-Lysine, 5-fluoro- (9CI) |
Origin of Product |
United States |
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